An In-depth Technical Guide to 4-Methyl-2-oxopentanoic acid-13C sodium in Metabolic Research
An In-depth Technical Guide to 4-Methyl-2-oxopentanoic acid-13C sodium in Metabolic Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2-oxopentanoic acid-13C sodium, a stable isotope-labeled compound pivotal for advanced metabolic research. Also known as α-Ketoisocaproic acid-13C (KIC-13C) sodium salt, this tracer is instrumental in quantifying protein turnover, studying amino acid kinetics, and probing metabolic pathways in vivo. This document details its chemical properties, outlines key experimental protocols, presents quantitative data from tracer studies, and visualizes its central role in leucine (B10760876) metabolism. The information herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in preclinical and clinical investigations.
Introduction
4-Methyl-2-oxopentanoic acid-13C sodium is the isotopically labeled form of the keto acid of leucine.[1][2][3] Its primary utility in the research setting is as a metabolic tracer, allowing for the precise measurement of dynamic biological processes.[1][3] By introducing a known amount of the 13C-labeled compound, scientists can track its conversion to other molecules, providing insights into the rates of metabolic pathways. This is particularly valuable in the study of leucine metabolism, as the reversible transamination between leucine and α-ketoisocaproate (KIC) is a key regulatory point.[4][5] The use of stable, non-radioactive isotopes makes this tracer safe for human studies, including those involving children and pregnant women.[5][6][7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Methyl-2-oxopentanoic acid-13C sodium is provided in the table below.
| Property | Value | Reference |
| Synonyms | α-Ketoisocaproic acid-13C sodium, 2-Keto-4-methylpentanoic acid-1-13C sodium salt | [1][2] |
| CAS Number | 93523-70-7 | [1][2] |
| Molecular Formula | C₅¹³CH₉NaO₃ | [1][2] |
| Molecular Weight | 153.12 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage Conditions | -20°C, sealed, away from moisture and light | [1] |
Core Applications in Metabolic Research
The principal applications of 4-Methyl-2-oxopentanoic acid-13C sodium revolve around its role as a precursor to leucine. Its administration allows for the assessment of intracellular leucine enrichment and the kinetics of protein synthesis and breakdown.
Whole-Body Protein Turnover Studies
A common application is in measuring whole-body protein turnover through primed, continuous infusion of L-[1-13C]leucine, where the enrichment of both leucine and its metabolite, KIC, are measured in the plasma.[3][6][7] The enrichment of plasma [1-13C]KIC is often used as a surrogate for intracellular [1-13C]leucine enrichment, as KIC is formed intracellularly from leucine.[1]
Metabolic Flux Analysis and Breath Tests
The rate of oxidation of leucine can be assessed using the 13C-KICA breath test.[8] In this procedure, oral administration of 13C-KICA is followed by the measurement of 13CO2 in expired air, which is a product of leucine oxidation.[8] This provides a non-invasive method to study branched-chain amino acid catabolism.
In Vivo Metabolic Imaging
Hyperpolarized [1-13C]KIC has been utilized in magnetic resonance spectroscopy (MRS) to non-invasively profile branched-chain amino acid metabolism in tumors.[2] This advanced imaging technique allows for the real-time observation of the conversion of KIC to leucine, providing insights into tumor-specific metabolic pathways.[2]
Quantitative Data from Tracer Studies
The following tables summarize key quantitative findings from studies utilizing 13C-labeled KIC and leucine.
Table 1: Plasma Enrichment and Tissue Concentration Data
| Parameter | Value | Experimental Context | Reference |
| Ratio of [1-13C]KIC to [1-13C]leucine enrichment in plasma | 77 ± 1% | Constant over a wide range of dietary protein intakes in healthy male adults. | [1] |
| KIC concentration in muscle (pre-infusion) | 0.07 ± 0.003 µmol/g | Ex vivo measurement in a rat model. | [2] |
| KIC concentration in muscle (post-infusion) | 151 ± 14 µmol/g | Ex vivo measurement in a rat model following [1-13C]KIC infusion. | [2] |
| KIC concentration in tumor (pre-infusion) | 0.05 ± 0.01 µmol/g | Ex vivo measurement in a rat mammary adenocarcinoma model. | [2] |
| KIC concentration in tumor (post-infusion) | 199 ± 56 µmol/g | Ex vivo measurement in a rat mammary adenocarcinoma model following [1-13C]KIC infusion. | [2] |
Table 2: Analytical Method Performance
| Analytical Method | Parameter | Value | Reference |
| GC/MS for Leucine and KIC | Coefficient of Variation (Enrichment) | 0.5% | [3] |
| GC/MS for Leucine and KIC | Coefficient of Variation (Concentration) | 2% | [3] |
| GC/MS for Leucine and KIC | Minimum Detectable Enrichment | 0.1 at% excess | [3] |
| HPLC for Leucine and KIC | Within-day variability of specific radioactivity in plasma | ~1% | [9] |
| HPLC for Leucine and KIC | Day-to-day variability of specific radioactivity in plasma | ~5% | [9] |
Experimental Protocols
Protocol for Whole-Body Protein Turnover Measurement
This protocol is adapted from studies involving primed, continuous infusion of L-[1-13C]leucine.
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Subject Preparation: Subjects are typically studied in a postabsorptive state (after an overnight fast).
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Tracer Preparation: A sterile solution of L-[1-13C]leucine is prepared for intravenous infusion. A priming dose of NaH¹³CO₃ may also be prepared to shorten the time to isotopic steady state.
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Infusion: A priming dose of L-[1-13C]leucine and NaH¹³CO₃ is administered, followed by a continuous infusion of L-[1-13C]leucine for 4-6 hours.[6][7]
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Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to measure plasma [1-13C]leucine and [1-13C]KIC enrichment.
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Breath Sampling: Expired air is collected to measure the enrichment of ¹³CO₂.
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Sample Analysis: Plasma samples are analyzed by gas chromatography-mass spectrometry (GC/MS) to determine the concentration and isotopic enrichment of leucine and KIC.[3] Leucine is often derivatized to its N-heptafluorobutyryl isobutyl ester, and KIC to its quinoxalinol-TMS derivative for analysis.[3]
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Data Calculation: Rates of leucine turnover, oxidation, and incorporation into protein are calculated using steady-state equations.
Protocol for ¹³C-KICA Breath Test
This protocol is based on a study assessing the reproducibility of the ¹³C-KICA breath test.[8]
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Subject Preparation: Subjects are fasted overnight.
-
Tracer Administration: A dose of 1 mg/kg body mass of ¹³C-KICA and 20 mg/kg body mass of L-leucine is administered orally.[8]
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Breath Sample Collection: Samples of expiratory air are collected at baseline and at frequent intervals (e.g., every 5-10 minutes for the first 1-2 hours, then less frequently for up to 12 hours).[8]
-
Sample Analysis: The ¹³CO₂ content of the expired air is measured using isotope ratio mass spectrometry.[8]
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Data Analysis: The cumulative ¹³C recovery is calculated over a defined time period (e.g., 90-120 minutes) to provide a reliable parameter of KICA metabolism.[8]
Metabolic Pathway and Experimental Workflow Visualization
The following diagrams illustrate the central metabolic fate of 4-Methyl-2-oxopentanoic acid and a typical experimental workflow for its use as a tracer.
Caption: Reversible transamination of KIC-13C to Leucine-13C.
Caption: General workflow for a tracer study using 13C-KIC.
Conclusion
4-Methyl-2-oxopentanoic acid-13C sodium is an indispensable tool for researchers in metabolism and drug development. Its application in stable isotope tracer studies provides a safe and effective means to investigate the complex dynamics of protein and amino acid metabolism in vivo. The methodologies outlined in this guide, from whole-body turnover studies to advanced metabolic imaging, highlight the versatility of this compound. By enabling the precise quantification of metabolic fluxes, 4-Methyl-2-oxopentanoic acid-13C sodium will continue to be a cornerstone of research aimed at understanding and treating metabolic diseases.
References
- 1. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amino acid metabolism in the human fetus at term: leucine, valine, and methionine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. 13C-alpha-Ketoisocaproic acid breath test revisited: an in-depth reproducibility study advocates an extended breath sampling period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
